1-(2-fluorobenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
The compound 1-(2-fluorobenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a thienopyrimidine derivative characterized by a fused thiophene-pyrimidine core. The 2-fluorobenzyl group at position 1 and 3-methylphenyl group at position 3 introduce steric and electronic modifications that influence its physicochemical and biological properties.
Properties
Molecular Formula |
C20H15FN2O2S |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
1-[(2-fluorophenyl)methyl]-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H15FN2O2S/c1-13-5-4-7-15(11-13)23-19(24)18-17(9-10-26-18)22(20(23)25)12-14-6-2-3-8-16(14)21/h2-11H,12H2,1H3 |
InChI Key |
NOCHGTGLKWDJAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=CC=C4F |
Origin of Product |
United States |
Biological Activity
1-(2-fluorobenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a member of the thienopyrimidine family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and infectious diseases.
Molecular Characteristics
- Molecular Formula : C20H15FN2O2S
- Molecular Weight : 366.4 g/mol
- IUPAC Name : 1-(2-fluorobenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione
- Canonical SMILES : CC1=CC=CC=C1CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4F)SC=C3
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cell proliferation and survival pathways. The compound has been shown to inhibit various enzymes that play critical roles in cancer cell growth and metabolism:
- Anticancer Activity : The compound exhibits significant antiproliferative effects on several cancer cell lines by inhibiting key enzymes involved in cell division and growth. This inhibition leads to reduced tumor growth and increased apoptosis in cancer cells.
- Antimicrobial Properties : Research indicates that it may also possess antimicrobial activity against pathogens such as Mycobacterium tuberculosis, affecting the bacterium's energy metabolism by inhibiting cytochrome bd oxidase (Cyt-bd) .
Biological Activity Data
The following table summarizes the biological activities observed for 1-(2-fluorobenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione:
Case Studies and Research Findings
Several studies have explored the biological activity of thieno[3,2-d]pyrimidines, including derivatives similar to 1-(2-fluorobenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione:
- Anticancer Studies : A study demonstrated that compounds from the thieno[3,2-d]pyrimidine class showed potent activity against multiple cancer cell lines through targeted inhibition of proliferation pathways . The mechanism involves downregulation of signaling pathways critical for tumor survival.
- Antimycobacterial Activity : Another research highlighted the efficacy of related compounds against Mycobacterium tuberculosis, with significant activity linked to their ability to disrupt bacterial energy metabolism pathways . The study reported that certain derivatives had MIC values comparable to established antimycobacterial agents.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations among analogs involve substitutions on the benzyl group at position 1, the aryl group at position 3, and modifications to the thienopyrimidine core. Below is a comparative analysis:
Key Observations:
- Position 3 Modifications : The 3-methylphenyl group provides steric bulk, which may enhance receptor binding specificity compared to smaller substituents (e.g., 2,4-difluorophenyl in ) .
- Core Isomerism: Thieno[3,2-d]pyrimidines (target compound) exhibit distinct electronic properties compared to thieno[2,3-d]pyrimidines (), affecting π-π stacking and intermolecular interactions .
Preparation Methods
Introduction of the 3-Methylphenyl Group
The 3-methylphenyl moiety is introduced at position 3 of the pyrimidine ring through nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling.
Method A: Ullmann-Type Coupling
- 3-Iodo-thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is reacted with 3-methylphenylboronic acid.
- A Pd(PPh3)4 catalyst and K2CO3 base in toluene/water (3:1) at 100°C for 12 hours yield the coupled product.
- Typical yields: 65–78%, with HPLC purity >95%.
Method B: Direct Alkylation
Incorporation of the 2-Fluorobenzyl Group
The 2-fluorobenzyl group is appended at position 1 via N-alkylation or acylation:
N-Alkylation Protocol :
- Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is deprotonated with NaH in THF.
- 2-Fluorobenzyl bromide is added dropwise at 0°C, followed by stirring at room temperature for 12 hours.
- Yield: 68–75%, with <5% di-alkylation byproducts.
Acylation Alternative :
- React the core with 2-fluorobenzyl chloride in the presence of K2CO3 and a phase-transfer catalyst (e.g., TBAB).
- Microwave irradiation (100°C, 300 W, 20 minutes) improves yield to 85%.
Optimization and Green Chemistry Approaches
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times and improves regioselectivity. For instance, cyclocondensation of 2H-thieno[3,2-d]oxazine-2,4(1H)-dione with 3-methylbenzaldehyde and 2-fluorobenzylamine under microwave conditions (400 W, 80°C, 30 minutes) achieves 89% yield compared to 72% under conventional heating.
Catalytic Systems
Fe3O4@MSA (meglumine sulfonic acid) nanoparticles enable solvent-free synthesis:
- A mixture of aldehyde, β-diketone, and urea is heated with Fe3O4@MSA (5 mol%) under microwave irradiation.
- The catalyst is magnetically recovered and reused for five cycles without loss of activity.
Analytical Characterization and Quality Control
Synthetic batches are validated using:
- 1H/13C NMR : Confirm substitution patterns and purity. Key signals include:
- Thienopyrimidine C=O at δ 165–170 ppm (13C).
- Fluorobenzyl aromatic protons as doublets (δ 7.2–7.5 ppm, J = 8.6 Hz).
- HRMS : Molecular ion peak at m/z 407.1124 [M+H]+ (calculated for C21H16FN2O2S).
- HPLC : Purity >98% using a C18 column (acetonitrile/water gradient).
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Conventional Alkylation | DMF, 60°C, 12 h | 70 | 95 | Simplicity |
| Microwave Acylation | TBAB, 100°C, 20 min | 85 | 98 | Rapid, high yield |
| Ullmann Coupling | Pd(PPh3)4, toluene/H2O, 100°C | 75 | 97 | Tolerance for bulky substituents |
| Fe3O4@MSA Catalyzed | Solvent-free, 80°C, 30 min | 89 | 99 | Eco-friendly, recyclable catalyst |
Challenges and Mitigation Strategies
- Regioselectivity Issues : Competing alkylation at N-1 vs. O-2 positions is minimized using bulky bases (e.g., LDA) or low temperatures.
- Fluorobenzyl Stability : Dehalogenation under basic conditions is avoided by using mild bases (K2CO3 instead of NaOH).
- Purification Difficulties : Silica gel chromatography with ethyl acetate/hexane (1:3) effectively separates diastereomers.
Applications and Derivative Synthesis
The compound serves as a precursor for anticancer agents, with structure-activity relationship (SAR) studies highlighting:
- Fluorine’s role : Enhances metabolic stability and target binding.
- 3-Methylphenyl group : Increases lipophilicity, improving blood-brain barrier penetration.
Q & A
Q. What synthetic methodologies are reported for preparing 1-(2-fluorobenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione?
The compound is synthesized via alkylation of a thieno[2,3-d]pyrimidine precursor with 2-fluorobenzyl chloride. A typical procedure involves reacting 5-methyl-6-(heteroaryl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione with benzyl chlorides in DMF, using potassium carbonate as a base to promote nucleophilic substitution at the N1 position. The reaction is monitored by TLC, and purification is achieved via column chromatography (C18 column, 100×4 mm) with a 25-minute analytical cycle .
Q. What analytical techniques are critical for characterizing this compound?
Key techniques include:
- 1H NMR spectroscopy : To confirm substitution patterns (e.g., aromatic protons from the 2-fluorobenzyl group and 3-methylphenyl moiety).
- HPLC-MS : For purity assessment and molecular weight verification.
- X-ray crystallography : To resolve ambiguities in stereochemistry or crystal packing, though no structural data for this specific derivative is reported in the provided evidence.
- Elemental analysis : To validate empirical formulas .
Q. How is the antimicrobial activity of thieno[3,2-d]pyrimidine derivatives evaluated?
Standard protocols involve:
- Broth microdilution assays : To determine minimum inhibitory concentrations (MICs) against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative strains.
- Reference comparisons : Activity is benchmarked against drugs like Metronidazole and Streptomycin.
- Structure-activity relationship (SAR) : Modifications at the N1 and C6 positions (e.g., fluorobenzyl vs. methoxyphenyl groups) are correlated with efficacy .
Advanced Research Questions
Q. How do substituents at the N1 and C6 positions influence biological activity?
- N1 alkylation : 2-Fluorobenzyl groups enhance lipophilicity and membrane penetration, potentially improving bioavailability.
- C6 heteroaryl substituents : Thiazole or oxadiazole moieties (e.g., 2-methylthiazol-4-yl) increase π-π stacking interactions with bacterial enzyme targets, boosting antimicrobial potency.
- Contradictions : Some studies report diminished activity with bulkier substituents (e.g., 4-methoxyphenyl), suggesting steric hindrance at binding sites .
Q. What strategies address discrepancies in reported antimicrobial data for thieno[3,2-d]pyrimidines?
- Standardized testing conditions : Variations in bacterial strains, inoculum size, or growth media (e.g., Mueller-Hinton vs. nutrient broth) can skew results.
- Counter-screening : Confirm target specificity using enzyme inhibition assays (e.g., dihydrofolate reductase or topoisomerase IV).
- Computational modeling : Molecular docking studies (e.g., with S. aureus gyrase) clarify substituent effects on binding affinity .
Q. How can the compound’s pharmacokinetic properties be optimized for in vivo studies?
- Prodrug design : Introduce hydrolyzable groups (e.g., acetamides) to improve solubility.
- Metabolic stability assays : Use liver microsomes to identify vulnerable sites (e.g., fluorobenzyl oxidation).
- Co-crystallization : With serum albumin to assess plasma protein binding .
Q. What synthetic challenges arise during scale-up, and how are they mitigated?
- Byproduct formation : Competing alkylation at the C3 position is minimized by using stoichiometric K2CO3 in anhydrous DMF.
- Purification bottlenecks : Switch from column chromatography to recrystallization (e.g., ethanol/water mixtures) for large batches.
- Thermal instability : Monitor reaction temperatures to prevent decomposition of the thieno[3,2-d]pyrimidine core .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
